

Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide

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Compound of Interest		
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This in-depth technical guide details the synthesis of **1,8-dinitroanthraquinone** from anthraquinone, a critical intermediate in the production of various dyes and pharmaceuticals. This document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in their laboratory and development endeavors.

Introduction

Anthraquinone and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of nitro groups into the anthraquinone core at the 1 and 8 positions significantly alters its electronic and steric properties, making **1,8-dinitroanthraquinone** a valuable precursor for a range of functionalized molecules. The synthesis primarily involves the direct nitration of anthraquinone, a process that requires careful control of reaction conditions to achieve desired isomer selectivity and yield. This guide will explore the key methods for this transformation.

Synthesis Methodologies

The nitration of anthraquinone to produce **1,8-dinitroanthraquinone** can be broadly categorized into two main approaches: nitration with nitric acid alone and nitration using a mixture of nitric and sulfuric acids. The choice of method influences the reaction rate, isomer distribution, and overall yield.



Nitration with Concentrated Nitric Acid

This method involves the direct treatment of anthraquinone with concentrated nitric acid. The reaction temperature and the molar ratio of nitric acid to anthraquinone are critical parameters that must be optimized to favor the formation of the 1,8-dinitro isomer over other isomers, such as the 1,5-dinitroanthraquinone.

Nitration with Mixed Acid (Nitric Acid and Sulfuric Acid)

The use of a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid (oleum), is a powerful method for electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂+), which then attacks the anthraquinone ring. This method often allows for lower reaction temperatures and can influence the isomeric ratio of the dinitroanthraquinone products.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols. These values provide a comparative overview of the reaction conditions and their impact on yield and product purity.

Table 1: Nitration of Anthraguinone with Concentrated Nitric Acid

Molar Ratio (HNO₃:Anth raquinone)	Temperatur e (°C)	Reaction Time (hours)	Purity of 1,8- Dinitroanthr aquinone (%)	Yield (% of theory)	Reference
40:1	35	1.75	98.5	64.7	[1]
50:1	Not specified	25	Not specified	Not specified	[2]
15:1	35	14	Not specified	Not specified	[2]
80:1	25	2	92.2 (in a fraction)	23 (of the fraction)	[2]

Table 2: Nitration of Anthraquinone with Mixed Acid (HNO₃/H₂SO₄)



H ₂ SO ₄ Concentrati on	Temperatur e (°C)	Reaction Time (hours)	Purity of 1,8- Dinitroanthr aquinone (%)	Yield (% of theory)	Reference
20% Oleum	Room Temp - > 60-65 -> 70-75	15 -> 2 -> 6	90	Not specified	[3]
20% Oleum	Not specified -> 80-85	3 -> 1 -> 2	Not specified	Not specified	[3]
98% H ₂ SO ₄ with 104.5% Oleum	-10 to -5	4 + 2	Not specified	Not specified	[4]
98.5% HNO₃ with 104.5% Oleum	-20 to -15	4 + 2	Not specified	Not specified	[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of **1,8-dinitroanthraquinone**.

Protocol 1: Nitration with Concentrated Nitric Acid

This protocol is based on a method that yields a high-purity product.[1]

Materials:

- Anthraquinone (208 g)
- 99% Nitric Acid (2,540 g)
- Water
- Methanol



• Sulpholane or 1-Chloronaphthalene (for recrystallization)

Procedure:

- In a suitable reaction vessel, stir 208 g of anthraquinone with 2,540 g of 99% strength nitric acid (molar ratio of 40:1).
- Maintain the temperature at 35°C and continue stirring for 1.75 hours.
- After the reaction, add approximately 165 g of water to the mixture. This will cause the 1,5-dinitroanthraquinone isomer to precipitate.
- Filter off the precipitated 1,5-dinitroanthraquinone.
- To the filtrate, add a further 244 g of water to precipitate the **1,8-dinitroanthraquinone**.
- Filter off the crude **1,8-dinitroanthraquinone**.
- For purification, the crude product can be recrystallized. For example, dissolve the product in hot sulpholane (at 190°C) until all the solid has gone into solution.
- Allow the solution to cool to 40°C over 30 minutes, then stir for an additional 30 minutes.
- Filter the recrystallized product, wash with a small amount of sulpholane, and then with methanol until free from the solvent.
- A second recrystallization may be performed to achieve a purity of up to 99.0%.

Protocol 2: Nitration with Mixed Acid

This protocol describes a method using a mixture of nitric acid and oleum.[3]

Materials:

- Anthraquinone (100 g)
- 20% Oleum (400 ml)
- Anhydrous Nitrating Acid (33% HNO₃ in H₂SO₄) (134 ml)



Water

Procedure:

- Dissolve 100 g of anthraquinone in 400 ml of 20% strength oleum in a reaction vessel.
- Over the course of 3 hours, add a total of 134 ml of an anhydrous nitrating acid containing 33% nitric acid.
- Stir the mixture for an additional 15 hours at room temperature.
- Heat the mixture for 2 hours at 60-65°C, and then for 6 hours at 70-75°C.
- Filter the hot mixture through a pre-warmed frit at 70°C to separate the 1,5dinitroanthraquinone.
- Wash the residue with 100 ml of 15% strength oleum and then with 40 ml of anhydrous H₂SO₄.
- Dilute the filtrate with 60 g of water and filter while cold to yield the 1,8-dinitroanthraquinone fraction.

Visualization of Synthesis Workflow

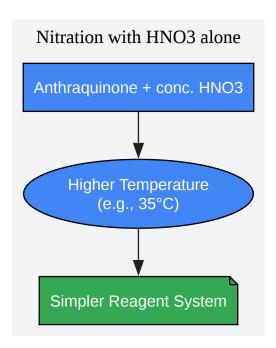
The following diagrams illustrate the logical flow of the synthesis and purification processes.

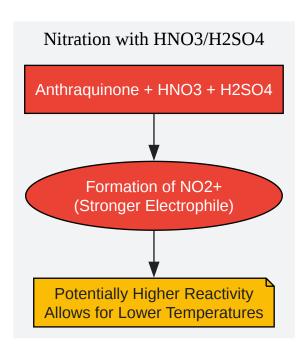




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Caption: General workflow for the synthesis and purification of **1,8-dinitroanthraquinone**.





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Caption: Comparison of nitrating agents for anthraguinone dinitration.

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